molecular formula C8H16ClNO2 B15320504 [1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride

[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride

Cat. No.: B15320504
M. Wt: 193.67 g/mol
InChI Key: YOCMCBMZBIJXDZ-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride is a cyclopropane derivative featuring a morpholine ring and a methanol group, stabilized as a hydrochloride salt. The hydrochloride salt form likely improves aqueous solubility and stability compared to its free base counterpart.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(1-morpholin-4-ylcyclopropyl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-7-8(1-2-8)9-3-5-11-6-4-9;/h10H,1-7H2;1H

InChI Key

YOCMCBMZBIJXDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)N2CCOCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting with cyclopropylmethanol, a nucleophilic substitution reaction with morpholine can be performed under acidic conditions to yield the desired product.

  • Reduction of Ketones: : Another method involves the reduction of a morpholinyl-substituted cyclopropanone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • Catalysts: : Transition metal catalysts may be used to enhance the reaction efficiency.

  • Solvents: : Organic solvents like dichloromethane or toluene are often employed.

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace the hydroxyl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Strong nucleophiles such as iodide ions (I-) or azide ions (N3-) are used in substitution reactions.

Major Products Formed

  • Oxidation: : Cyclopropylmethanol derivatives, carboxylic acids.

  • Reduction: : Cyclopropylmethanol, amines.

  • Substitution: : Various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

[1-(Morpholin-4-yl)cyclopropyl]methanol hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

  • Receptor Binding: : It can interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
[1-(Morpholin-4-yl)cyclopropyl]methanol HCl Morpholin-4-yl, methanol C₈H₁₄ClNO₂ 203.66 Not reported Not reported -
[1-(Dimethylamino)cyclopropyl]methanol HCl Dimethylamino, methanol C₆H₁₃ClNO 166.63 Not reported Not reported
15db Phenyl, 4-methoxyphenoxy, morpholino C₂₁H₂₁NO₄ 351.40 135.5–135.9 66
Compound 16 Adamantyl, morpholinyl ethyl, quinoline core C₂₈H₃₈ClN₃O₃ 516.07 Not reported 65
{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine diHCl Morpholinylmethyl, amine C₉H₁₈Cl₂N₂O 265.17 Not reported Not reported

Key Observations :

  • Substituent Effects: The morpholine group in the target compound contrasts with dimethylamino () or amine groups (), altering electronic and steric properties. Morpholine’s oxygen atom may enhance hydrogen bonding and solubility compared to alkylamines .

Physicochemical Properties

  • Melting Points : Compound 15db () exhibits a sharp melting point (135.5–135.9°C), indicative of high crystallinity. The target compound’s melting point is unreported but may vary based on substituent polarity .
  • Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for pharmacokinetics .

Pharmacological Potential

While biological data for the target compound are absent, structurally related compounds provide clues:

  • Morpholine-Containing Analogs : Compounds like 16 () and 90 () with morpholinyl-ethyl chains demonstrate exploration in central nervous system (CNS) targets or enzyme inhibition, hinting at similar applications for the target compound .
  • Cyclopropane Derivatives : Rigidity from the cyclopropane ring may enhance selectivity in drug design, as seen in adamantane-containing analogs () .

Biological Activity

[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a cyclopropyl group, which is linked to a methanol moiety. Its unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC8_{8}H14_{14}ClN1_{1}O1_{1}
Molecular Weight179.66 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This mechanism is significant in drug development for diseases where enzyme activity is dysregulated.

Receptor Binding:
It has been observed to interact with cellular receptors, influencing signal transduction processes. This receptor binding capability suggests potential therapeutic applications in treating various disorders.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Receptor Binding Affinity

In vitro studies have shown that the compound exhibits significant binding affinity for various receptors, including serotonin and adrenergic receptors. This property is essential for developing treatments for psychiatric and cardiovascular conditions.

Case Studies

  • Case Study 1: Antidepressant Activity
    • A study evaluated the antidepressant potential of this compound in rodent models. The results indicated that the compound significantly reduced depressive-like behaviors, suggesting its potential as an antidepressant.
  • Case Study 2: Anticancer Properties
    • Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityNotes
CyclopropylmethanolModerate enzyme inhibitionLess selective than the target compound
Morpholine derivativesVariable receptor bindingBroader range of activities

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